Physicochemical Property Comparison: 4-Bromo vs. 4-Chloro Substitution
The substitution of a bromine atom for a chlorine atom at the 4-position results in a quantifiable and significant change in key physicochemical parameters. 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid has a molecular weight of 206.00 g/mol, which is 44.45 g/mol heavier than its 4-chloro analog (161.55 g/mol) [1][2]. This increase in mass is accompanied by a moderate increase in lipophilicity, as indicated by a computed XLogP3 of 0.7 [3] compared to 0.4 for the 4-chloro derivative [4]. The topological polar surface area (TPSA) remains constant at 92 Ų for both molecules [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 206.00 g/mol, XLogP3: 0.7 |
| Comparator Or Baseline | 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid (MW: 161.55 g/mol, XLogP3: 0.4) |
| Quantified Difference | ΔMW = +44.45 g/mol; ΔXLogP3 = +0.3 |
| Conditions | Computed properties derived from standardized algorithms (PubChem, ChemSrc) |
Why This Matters
A higher molecular weight and lipophilicity can significantly alter a compound's pharmacokinetic profile, including membrane permeability and metabolic stability, making the brominated version a distinct candidate for drug discovery campaigns.
- [1] ChemSrc. (n.d.). 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. CAS 1092683-01-6. View Source
- [2] PubChem. (n.d.). 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid. PubChem CID 4385187. View Source
- [3] ChemSrc. (n.d.). 3-Amino-4-bromo-1H-pyrazol-5-carboxylic acid. LogP: 0.38270. View Source
- [4] PubChem. (n.d.). 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid. XLogP3: 0.4. View Source
